Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one
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Overview
Description
Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and possesses unique stereochemistry that contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one typically involves several steps, starting from readily available precursors. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are sometimes utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Rel-(3R,4R)-3-amino-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
(3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile: This compound has a similar pyrrolidine structure but with different functional groups, leading to distinct chemical and biological properties.
rel-(3R,4R)-1-(3-cyanobenzoyl)-4-(phenoxymethyl)pyrrolidine-3-carboxamide: Another related compound with variations in the substituents on the pyrrolidine ring, affecting its reactivity and applications.
rel-(3R,4R)-1-methylpyrrolidine-3,4-dicarboxylic acid:
This compound stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H10N2O |
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Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3R,4R)-3-amino-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-7-5(8)4(3)6/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
InChI Key |
FCZGCQDOFWAOCM-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@@H]1N |
Canonical SMILES |
CC1CNC(=O)C1N |
Origin of Product |
United States |
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